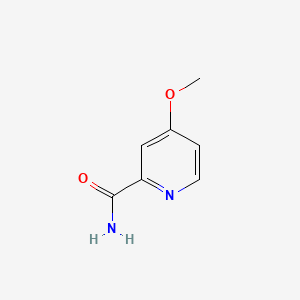
methyl 2-(1H-pyrazol-1-yl)propanoate
Übersicht
Beschreibung
Methyl 2-(1H-pyrazol-1-yl)propanoate is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Wirkmechanismus
Target of Action
Methyl 2-(1H-pyrazol-1-yl)propanoate is a pyrazole derivative. Pyrazole derivatives have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . .
Mode of Action
Pyrazole derivatives have been shown to interact with various biological targets, leading to changes in cellular processes . More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Pyrazole derivatives have been shown to affect various biochemical pathways, leading to their diverse pharmacological effects
Result of Action
Pyrazole derivatives have been shown to have various effects at the molecular and cellular levels, contributing to their diverse pharmacological activities .
Biochemische Analyse
Biochemical Properties
Methyl 2-(1H-pyrazol-1-yl)propanoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with androgen receptors, acting as an antagonist in prostate cancer cells . The nature of these interactions involves binding to the receptor sites, thereby inhibiting the receptor’s activity and preventing the downstream signaling that promotes cancer cell proliferation.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In prostate cancer cells, it inhibits cell proliferation by blocking androgen receptor signaling . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For example, it downregulates the expression of genes involved in cell cycle progression and upregulates genes associated with apoptosis, leading to reduced cancer cell viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to androgen receptors, inhibiting their activity and preventing the activation of downstream signaling pathways . This inhibition leads to decreased expression of target genes that promote cell proliferation and survival. Additionally, it may interact with other biomolecules, such as enzymes involved in steroidogenesis, further contributing to its anti-cancer effects.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with a half-life of approximately 30 minutes in human liver microsomes . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of cancer cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits cancer cell proliferation without causing significant toxicity. At higher doses, it may exhibit toxic effects, including liver toxicity and adverse effects on normal cell function . Threshold effects have been observed, where a certain dosage is required to achieve the desired anti-cancer effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 enzymes, which are responsible for its metabolism and degradation . This interaction affects metabolic flux and metabolite levels, influencing the overall bioavailability and efficacy of the compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation within specific tissues can impact its activity and effectiveness.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biological effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(1H-pyrazol-1-yl)propanoate typically involves the reaction of pyrazole with methyl acrylate under basic conditions. The reaction can be carried out using a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction proceeds via a Michael addition mechanism, where the nucleophilic pyrazole attacks the electrophilic carbon-carbon double bond of methyl acrylate, followed by proton transfer and cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography and crystallization can further improve the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where nucleophiles such as amines or thiols can replace hydrogen atoms at specific positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether or sodium borohydride (NaBH₄) in methanol.
Substitution: Nucleophiles like amines (R-NH₂) or thiols (R-SH) in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted pyrazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(1H-pyrazol-1-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the synthesis of advanced materials, including polymers and catalysts, due to its unique chemical properties.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-(1H-pyrazol-1-yl)propanoate can be compared with other similar compounds such as:
Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate: Similar structure but with an additional methyl group, which may affect its reactivity and biological activity.
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Contains a morpholine ring instead of a propanoate group, leading to different chemical and biological properties.
Methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate: Features an isoindole ring, which can result in distinct reactivity and applications.
Eigenschaften
IUPAC Name |
methyl 2-pyrazol-1-ylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-6(7(10)11-2)9-5-3-4-8-9/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMXKYNLPIQAGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N1C=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40601934 | |
| Record name | Methyl 2-(1H-pyrazol-1-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40601934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100554-34-5 | |
| Record name | Methyl 2-(1H-pyrazol-1-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40601934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2'-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B3022539.png)
![2-[(Dimethylamino)methyl]cyclohexan-1-ol](/img/structure/B3022540.png)
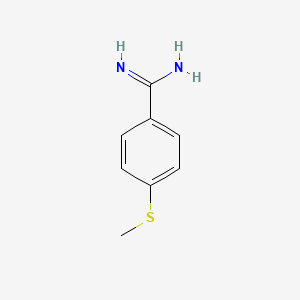

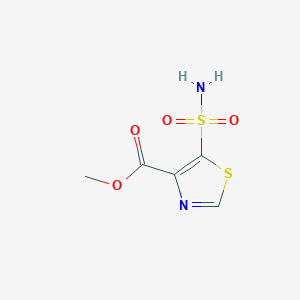
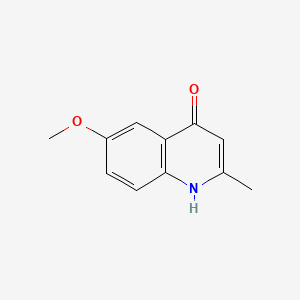
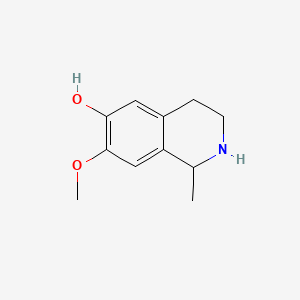


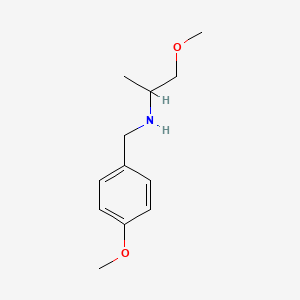
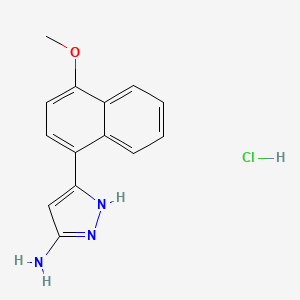
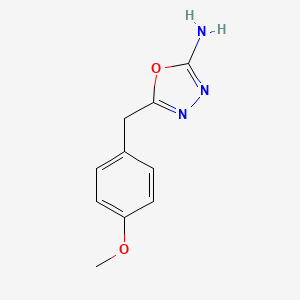
![5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3022560.png)
